molecular formula C6H5BrN2O2 B580994 6-Amino-3-bromopicolinic acid CAS No. 1033201-61-4

6-Amino-3-bromopicolinic acid

Cat. No.: B580994
CAS No.: 1033201-61-4
M. Wt: 217.022
InChI Key: JWSVCDGYFKKWAR-UHFFFAOYSA-N
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Description

6-Amino-3-bromopicolinic acid is a heterocyclic organic compound with the molecular formula C6H5BrN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the sixth position and a bromine atom at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-bromopicolinic acid typically involves the bromination of picolinic acid followed by the introduction of an amino group. One common method includes:

    Bromination: Picolinic acid is treated with bromine in the presence of a suitable catalyst to introduce a bromine atom at the third position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of picolinic acid are brominated using industrial-grade bromine and catalysts.

    High-Pressure Amination: The brominated product is then aminated under high pressure and temperature to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-bromopicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines and other derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide, alkyl halides, and aryl halides under basic or acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Hydroxylated, alkylated, or arylated derivatives.

    Oxidation Products: Oxides and carboxylated derivatives.

    Reduction Products: Amines and reduced aromatic compounds.

Scientific Research Applications

6-Amino-3-bromopicolinic acid finds applications in various scientific fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromopicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and bromine atom facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity. This compound can also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity and efficacy.

Comparison with Similar Compounds

  • 3-Bromo-5-fluoropicolinic acid
  • 3-Bromo-5-methylpicolinic acid
  • 3-Bromo-6-chloropyridine-2-carboxylic acid
  • 3-Bromo-5-chloropicolinic acid
  • 3-Bromo-6-fluoropicolinic acid

Comparison: 6-Amino-3-bromopicolinic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different substitution patterns and electronic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-amino-3-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSVCDGYFKKWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674464
Record name 6-Amino-3-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-61-4
Record name 6-Amino-3-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-bromopyridine-2-carboxylic acid
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